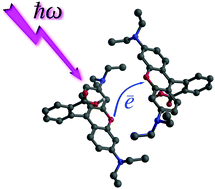A first principles study of fluorescence quenching in rhodamine B dimers: how can quenching occur in dimeric species?†
Physical Chemistry Chemical Physics Pub Date: 2010-07-30 DOI: 10.1039/C004573J
Abstract


Recommended Literature
- [1] Synthesis and application of thiocarbamates via thiol-dioxazolone modified Lossen rearrangement†
- [2] Heating-up synthesis of cadimum-free and color-tunable quaternary and five-component Cu–In–Zn–S-based semiconductor nanocrystals†
- [3] Analytical chemistry
- [4] Formation of insoluble perylenetetracarboxylic diimide films by electro- or photo-crosslinking of pyrrole units†
- [5] Properties of concentrated polystyrene latex dispersions
- [6] Colloidal nickel/gallium nanoalloys obtained from organometallic precursors in conventional organic solvents and in ionic liquids: noble-metal-free alkyne semihydrogenation catalysts†
- [7] EPR-derived structures of flavin radical and iron-sulfur clusters from Methylosinus sporium 5 reductase†
- [8] Plastically deformed Cu-based alloys as high-performance catalysts for the reduction of 4-nitrophenol†‡
- [9] A graphene oxide functionalized energetic coordination polymer possesses good thermostability, heat release and combustion catalytic performance for ammonium perchlorate†
- [10] Robust band gap of TiS3 nanofilms










